Ethyl (4-ethoxy-2-formylphenoxy)acetate
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Overview
Description
Ethyl (4-ethoxy-2-formylphenoxy)acetate is an organic compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol . This compound is characterized by its phenoxyacetate structure, which includes an ethoxy group and a formyl group attached to the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-ethoxy-2-formylphenoxy)acetate typically involves the reaction of 4-ethoxy-2-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-ethoxy-2-formylphenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ethyl (4-ethoxy-2-carboxyphenoxy)acetate.
Reduction: Ethyl (4-ethoxy-2-hydroxyphenoxy)acetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-ethoxy-2-formylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Ethyl (4-ethoxy-2-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the phenoxyacetate structure allows for interactions with hydrophobic pockets in proteins, influencing their function .
Comparison with Similar Compounds
- Ethyl (2-ethoxy-4-formylphenoxy)acetate
- Ethyl (2-formylphenoxy)acetate
- Ethyl (4-formylphenoxy)acetate
Comparison: Ethyl (4-ethoxy-2-formylphenoxy)acetate is unique due to the presence of both an ethoxy group and a formyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The ethoxy group provides additional steric and electronic effects, influencing the reactivity and selectivity of the compound in various chemical processes .
Properties
IUPAC Name |
ethyl 2-(4-ethoxy-2-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-16-11-5-6-12(10(7-11)8-14)18-9-13(15)17-4-2/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVBYBDUAFYOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC(=O)OCC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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